6-((2-Fluorobenzyl)amino)pyridazin-3-ol
CAS No.: 1875461-75-8
Cat. No.: VC3207457
Molecular Formula: C11H10FN3O
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1875461-75-8 |
|---|---|
| Molecular Formula | C11H10FN3O |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 3-[(2-fluorophenyl)methylamino]-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H10FN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) |
| Standard InChI Key | HVABFFIXBLCFBQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F |
| Canonical SMILES | C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
6-((2-Fluorobenzyl)amino)pyridazin-3-ol consists of a pyridazine core, characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound features three key structural components: the pyridazine ring serving as the core structure, a hydroxyl group at position 3, and a 2-fluorobenzylamine substituent at position 6. This molecular architecture places it within the broader family of substituted pyridazines, which have been extensively investigated for their biological activities.
The presence of the 2-fluorobenzyl group distinguishes this compound from analogues such as 6-((4-Chlorobenzyl)amino)pyridazin-3-ol, where the position and nature of the halogen substituent on the benzyl group differs significantly. The fluorine atom in the ortho position of the benzyl group introduces unique electronic and steric effects that can substantially influence the compound's physical, chemical, and biological properties.
Physical Properties
Based on structural analysis and comparison with similar compounds, 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is expected to exhibit specific physicochemical properties. The compound likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while showing limited solubility in water. The presence of both the hydroxyl group at position 3 and the amino linkage provides hydrogen bond donor and acceptor sites, influencing intermolecular interactions and solubility characteristics.
The fluorine substituent at the ortho position of the benzyl group affects the electron distribution within the molecule, potentially altering its reactivity profile compared to non-fluorinated or differently substituted analogues. This fluorine substitution may also impact the compound's metabolic stability and lipophilicity, parameters critically important for drug development.
Synthesis and Chemical Reactions
Synthetic Methodologies
The synthesis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol can be approached through several strategic pathways, drawing parallels from the synthetic routes used for similar pyridazine derivatives. A general synthetic approach would likely involve the following key steps:
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Preparation of appropriately substituted pyridazin-3-ol precursors
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Introduction of the 2-fluorobenzylamine moiety through nucleophilic substitution
One potential synthetic route could begin with 6-chloropyridazin-3-ol as a starting material, followed by nucleophilic aromatic substitution with 2-fluorobenzylamine under basic conditions. This approach is comparable to methods used for synthesizing other benzylamine-substituted pyridazines .
Alternatively, the synthesis could follow a pathway similar to that used for imidazo[1,2-b]pyridazines, which involves the manipulation of aminopyridazine intermediates. As described in research on related compounds, this could include oxidation of aminopyridazines to form N-oxides, followed by subsequent transformations to introduce the desired substituents .
Chemical Reactivity
The reactivity profile of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is governed by three key functional groups: the pyridazine ring, the hydroxyl group, and the benzylamine moiety. Each of these components offers distinct reaction possibilities:
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The hydroxyl group at position 3 can undergo O-alkylation or O-acylation reactions, similar to transformations observed in 3-hydroxy-pyridazine derivatives, potentially forming ethers or esters.
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The secondary amine linkage at position 6 serves as a nucleophilic center for further functionalization, allowing for alkylation or acylation reactions to create more complex derivatives.
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The pyridazine ring itself can participate in various transformations, including electrophilic or nucleophilic aromatic substitutions, depending on reaction conditions.
The presence of the 2-fluoro substituent on the benzyl group adds another dimension to the compound's reactivity, potentially influencing the electron density distribution throughout the molecule and affecting the reactivity of other functional groups.
Biological Activity and Applications
Structure-Activity Relationships
Structure-activity relationship studies of related compounds provide insights into how specific structural features of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol might influence its biological activity:
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The position of the fluoro substituent (ortho position) on the benzyl group may significantly impact binding affinity to biological targets compared to meta- or para-substituted analogues.
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The hydroxyl group at position 3 often serves as a key hydrogen bond donor/acceptor in interactions with biological targets, potentially contributing to target selectivity.
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The amino linkage at position 6 provides flexibility to the benzyl group, potentially allowing for optimal positioning within binding pockets of various enzymes or receptors.
Table 1: Comparison of Structural Features and Their Potential Influence on Biological Activity
| Structural Feature | Potential Impact on Biological Activity |
|---|---|
| Pyridazine core | Provides basic scaffold for biological recognition; affects electronic distribution |
| 3-Hydroxyl group | Serves as hydrogen bond donor/acceptor; influences solubility and target binding |
| 6-Amino linkage | Provides conformational flexibility; affects pharmacokinetic properties |
| 2-Fluoro substituent | Enhances metabolic stability; modifies electronic properties; potentially increases lipophilicity |
| Benzyl group | Contributes to lipophilicity; provides hydrophobic interactions with target binding sites |
Analytical Characterization
Chromatographic Analysis
For purification and analysis of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, various chromatographic techniques would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would likely provide effective separation.
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Thin-Layer Chromatography (TLC):
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Column Chromatography:
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